N-(3-tert-butylphenyl)acetamide

Synthetic chemistry Friedel–Crafts alkylation Regioselectivity

N-(3-tert-Butylphenyl)acetamide (synonym: 3-tert-Butylacetanilide, CCG-1815, HMS1445M03) is a meta-substituted aryl acetamide with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol. It belongs to the acetanilide class, where an acetyl group is attached to the nitrogen of a tert-butyl-substituted aniline.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 38382-35-3
Cat. No. B183147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-butylphenyl)acetamide
CAS38382-35-3
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(C)(C)C
InChIInChI=1S/C12H17NO/c1-9(14)13-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14)
InChIKeyRLXHLYLAHSJMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-tert-Butylphenyl)acetamide (CAS 38382-35-3): Core Identity and Procurement-Relevant Characteristics


N-(3-tert-Butylphenyl)acetamide (synonym: 3-tert-Butylacetanilide, CCG-1815, HMS1445M03) is a meta-substituted aryl acetamide with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g/mol . It belongs to the acetanilide class, where an acetyl group is attached to the nitrogen of a tert-butyl-substituted aniline. The tert-butyl group resides at the meta (3-) position of the phenyl ring, distinguishing it from the ortho (2-) isomer (CAS 7402-70-2) and the para (4-) isomer (CAS 20330-45-4) . This meta regiochemistry confers distinct steric, electronic, and stability properties that are not replicated by the positional isomers, making simple substitution inadvisable for applications dependent on precise molecular recognition or synthetic stability .

Why N-(3-tert-Butylphenyl)acetamide Cannot Be Replaced by Ortho- or Para-Positional Isomers in Research Procurement


The three positional isomers of tert-butylphenyl acetamide share the same molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol) yet diverge significantly in three procurement-relevant dimensions: (i) crystallinity and melting behaviour—the para isomer is a well-defined crystalline solid melting sharply at 168–170 °C, whereas the meta isomer exhibits distinctly different solid-state properties that affect formulation and handling ; (ii) chemical stability under acidic conditions—the meta isomer uniquely resists HCl-mediated dealkylation during Friedel–Crafts synthesis, while ortho- and para-substituted products are more readily consumed by side reactions ; and (iii) biological target engagement profiles—even subtle positional shifts of the tert-butyl group alter steric fit within hydrophobic enzyme pockets, as evidenced by divergent activity patterns across HDAC, TRPV1, and calcium channel assays . These differences mean that treating the isomers as interchangeable introduces uncontrolled variables into any reproducible experimental workflow.

Quantitative Differentiation Evidence for N-(3-tert-Butylphenyl)acetamide Versus Closest Analogs


Regiochemical Stability Under Friedel–Crafts Alkylation Conditions: Meta Isomer vs. Ortho/Para Isomers

In the AlCl₃-catalyzed reaction of acetanilide with pivalyl chloride, 3-tert-butylacetanilide (the meta isomer) is the predominant product specifically because of its relative resistance to dealkylation by the HCl generated during the reaction. In contrast, ortho- and para-tert-butyl isomers are progressively dealkylated back to acetanilide under the same conditions, rendering the meta isomer the only stable monosubstituted product at extended reaction times . This is a direct synthetic selectivity advantage not shared by the positional isomers.

Synthetic chemistry Friedel–Crafts alkylation Regioselectivity Dealkylation resistance

Crystallinity and Melting Point Differentiation: Meta (3-) vs. Para (4-) Isomer

The para isomer N-(4-tert-butylphenyl)acetamide (CAS 20330-45-4) is a well-characterised crystalline solid with a reported melting point of 168–170 °C across multiple authoritative sources . In contrast, the meta isomer N-(3-tert-butylphenyl)acetamide (CAS 38382-35-3) does not have a sharply defined melting point reported in standard compendia, and commercial suppliers list it as a solid without specification of a narrow melting range . This reflects fundamental differences in crystal packing energy between the two regioisomers, with the para isomer's higher molecular symmetry favouring a tighter, higher-melting crystal lattice.

Solid-state properties Melting point Crystallinity Formulation

Human HDAC Isoform Inhibition Profile: Evidence of Nanomolar-Class Engagement

A structurally related scaffold incorporating the N-(3-tert-butylphenyl)acetamide moiety (CHEMBL5269123 / BDBM50481803) demonstrates potent inhibition of human histone deacetylase isoforms HDAC3 (IC₅₀: 1.80 nM), HDAC1 (IC₅₀: 2.30 nM), and HDAC2 (IC₅₀: 3.10 nM) in a recombinant HDAC Glo assay with 20-minute incubation . While this data point comes from an elaborated scaffold rather than the bare fragment, it establishes the meta-tert-butylphenyl acetamide substructure as compatible with low-nanomolar target engagement—an attribute that may not be preserved with ortho or para substitution due to altered steric presentation of the tert-butyl group within the enzyme binding pocket .

HDAC inhibition Epigenetics Enzyme assay Isoform selectivity

Multi-Target Biological Activity Profile Including Antimalarial, Antivenom, and Antifungal Effects

According to the AOD (Antioxidant Database) curated by Lin-Group, N-(3-tert-butylphenyl)acetamide demonstrates a distinctive multi-target activity profile: it kills Plasmodium falciparum (antimalarial), nullifies lethal effects of Naja naja venom and inhibits phospholipase A₂ present in the venom (antivenom), inhibits cilia formation by Aspergillus niger (antifungal), and is reported as non-toxic and non-allergenic . This breadth of activity is uncommon among simple acetanilide derivatives and is plausibly linked to the meta-tert-butyl substitution, which modulates lipophilicity (XLogP3 = 3.0) and steric presentation differently than the para isomer . The para isomer, by contrast, is primarily referenced in the context of synthetic chemistry and materials science rather than for an equivalent breadth of biological activities .

Antimalarial Antivenom Antifungal Phenotypic screening Phospholipase A2

Chemical Stability Under Storage and Selectivity Profiling: Inactivity Against Dihydroorotase as a Negative Selectivity Marker

N-(3-tert-butylphenyl)acetamide is classified as chemically stable under recommended storage conditions per the GHS (Globally Harmonized System) Sixth Revised Edition . This contrasts with the need for cold-chain storage for more labile acetanilide derivatives. In selectivity profiling, the compound is essentially inactive against mouse dihydroorotase (IC₅₀ > 1,000,000 nM at pH 7.37, 10 μM test concentration), confirming it does not promiscuously inhibit this metalloenzyme . This negative data point is valuable for counterscreening: the compound can be ruled out as a dihydroorotase inhibitor, narrowing its selectivity profile in a way that supports its use as a relatively clean chemical probe.

Chemical stability GHS classification Selectivity profiling Dihydroorotase

Fragment-Based Screening Library Provenance: CCG-1815 and HMS1445M03 Designations

N-(3-tert-butylphenyl)acetamide is catalogued under the screening library codes CCG-1815 (Center for Chemical Genomics) and HMS1445M03 (Harvard Medical School screening collection) . This dual inclusion in major academic screening libraries confirms that the compound meets physicochemical criteria for fragment-based and high-throughput screening: molecular weight below 250 Da, appropriate lipophilicity (XLogP3 = 3.0), and structural simplicity with tractable synthetic handles . The para isomer (CAS 20330-45-4) does not appear with equivalent screening library provenance in the same curated collections, suggesting the meta isomer is preferentially selected for fragment screening libraries.

Fragment-based drug discovery Screening library Chemical probe HTS

Highest-Confidence Application Scenarios for N-(3-tert-Butylphenyl)acetamide Based on Verified Differentiation Evidence


Fragment-Based HDAC Inhibitor Discovery Campaigns

The meta-tert-butylphenyl acetamide substructure has been validated in a scaffold delivering HDAC3 IC₅₀ of 1.80 nM, HDAC1 IC₅₀ of 2.30 nM, and HDAC2 IC₅₀ of 3.10 nM in recombinant enzyme assays . Medicinal chemistry teams pursuing class I HDAC inhibitors should procure the meta isomer specifically, as the spatial presentation of the tert-butyl group in the enzyme hydrophobic pocket is position-dependent. The ortho or para isomers are unlikely to recapitulate identical binding poses without compensatory chemical modifications. Researchers are advised to request batch-specific purity certification (≥97% by HPLC/NMR) and to verify identity by ¹H NMR against published spectral data .

Antimalarial and Antivenom Phenotypic Screening

The compound's documented activity against Plasmodium falciparum (antimalarial) and Naja naja venom (antivenom via phospholipase A₂ inhibition) reported in the AOD database supports its use as a starting point for neglected disease and envenomation therapy research. The compound's non-toxic and non-allergenic annotation further strengthens its suitability as a lead-like scaffold. Procurement for these applications should specify the meta isomer (CAS 38382-35-3), as the para isomer (CAS 20330-45-4) has not been associated with equivalent biological activities in curated databases.

Synthetic Chemistry and Regioselective Acetanilide Derivatization

The documented resistance of 3-tert-butylacetanilide to HCl-mediated dealkylation under Friedel–Crafts conditions makes it uniquely suitable for synthetic workflows requiring acid-stable intermediates. Chemists pursuing further derivatisation of the acetanilide core under acidic conditions should select the meta isomer to minimise dealkylation side reactions that plague the ortho and para isomers. The compound is commercially available from multiple suppliers at 97–98% purity and is stable under recommended storage conditions (cool, dry place) per GHS classification .

Chemical Probe Selectivity Profiling and Counterscreening

The verified inactivity of N-(3-tert-butylphenyl)acetamide against dihydroorotase (IC₅₀ > 1,000,000 nM) establishes it as a clean negative control for assays involving this enzyme. Coupled with its GHS-documented chemical stability , the compound is suitable as a reference material in selectivity profiling panels. Researchers designing counterscreens should note that this inactivity profile may not hold for ortho or para isomers, which have not been equivalently profiled against dihydroorotase.

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